molecular formula C17H15Cl2NO B1292940 2'-Azetidinomethyl-3,4-dichlorobenzophenone CAS No. 898755-27-6

2'-Azetidinomethyl-3,4-dichlorobenzophenone

Cat. No.: B1292940
CAS No.: 898755-27-6
M. Wt: 320.2 g/mol
InChI Key: BYYXPVOZQQVDHI-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-3,4-dichlorobenzophenone is a synthetic compound with the molecular formula C17H15Cl2NO and a molecular weight of 320.2 g/mol. It belongs to the class of benzophenone derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-3,4-dichlorobenzophenone typically involves the following steps:

  • Formation of the Benzophenone Core: : The initial step involves the synthesis of the benzophenone core by reacting 3,4-dichlorobenzoyl chloride with a suitable aromatic compound under Friedel-Crafts acylation conditions. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures.

  • Introduction of the Azetidinomethyl Group: : The next step involves the introduction of the azetidinomethyl group. This can be achieved by reacting the benzophenone intermediate with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2’-Azetidinomethyl-3,4-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-3,4-dichlorobenzophenone undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

2’-Azetidinomethyl-3,4-dichlorobenzophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3,4-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulate Receptors: It can interact with cellular receptors, leading to changes in signal transduction pathways.

    Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines by activating apoptotic pathways.

Comparison with Similar Compounds

2’-Azetidinomethyl-3,4-dichlorobenzophenone can be compared with other benzophenone derivatives, such as:

    2’-Aminomethyl-3,4-dichlorobenzophenone: Similar structure but with an aminomethyl group instead of an azetidinomethyl group.

    2’-Hydroxymethyl-3,4-dichlorobenzophenone: Contains a hydroxymethyl group, leading to different chemical properties and applications.

    2’-Methoxymethyl-3,4-dichlorobenzophenone: Features a methoxymethyl group, resulting in distinct reactivity and uses.

The uniqueness of 2’-Azetidinomethyl-3,4-dichlorobenzophenone lies in its azetidinomethyl group, which imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYXPVOZQQVDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643727
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-27-6
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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